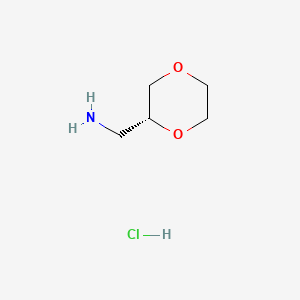

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-(1,4-Dioxan-2-yl)methanamine hydrochloride” is a derivative of methylamine . Methylamine is an organic compound with a formula of CH3NH2. This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group . It is the simplest primary amine . Methylamine is sold as a solution in methanol, ethanol, tetrahydrofuran, or water, or as the anhydrous gas in pressurized metal containers .

Synthesis Analysis

Methylamine, the base compound of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride”, can be synthesized through various methods. One common method involves the reaction of formaldehyde with ammonium chloride . Another method employs Boc-benzylamine as the starting material and TsOCD3 as the deuterated methylation reagent .Molecular Structure Analysis

The molecular structure of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride” can be represented by the formula CH5N . The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

Methylamine serves as a precursor for the synthesis of numerous other commercially available compounds . It is used as a building block for the synthesis of various organic compounds, including plastics, pharmaceuticals, and more .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride” are similar to those of methylamine. Methylamine is a colorless gas with a strong odor similar to rotten fish . It is highly soluble in water and polar organic solvents .Aplicaciones Científicas De Investigación

Methylamine, for example, is an organic compound with a formula of CH3NH2 . This colorless gas is a derivative of ammonia, but with one hydrogen atom being replaced by a methyl group. It is the simplest primary amine . Methylamine is used as a building block in the synthesis of numerous commercially available compounds . Its relevance is further enhanced as it emerges during putrefaction and serves as a substrate for methanogenesis .

Safety And Hazards

Methylamine, the base compound of “®-(1,4-Dioxan-2-yl)methanamine hydrochloride”, is considered hazardous. It may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Propiedades

IUPAC Name |

[(2R)-1,4-dioxan-2-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c6-3-5-4-7-1-2-8-5;/h5H,1-4,6H2;1H/t5-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQNAKGJOGYMDZ-NUBCRITNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CO1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(1,4-Dioxan-2-yl)methanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)

![{Hydroxy[(2-methyl-2-propanyl)oxy]amino}(oxo)acetic acid](/img/structure/B591753.png)